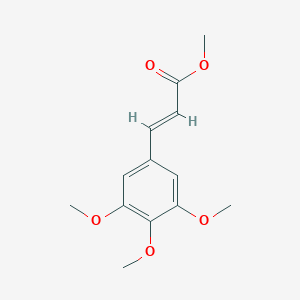

Methyl 3,4,5-trimethoxycinnamate

説明

Methyl 3,4,5-trimethoxycinnamate has been reported in Piper arborescens, Hedysarum polybotrys, and other organisms with data available.

特性

IUPAC Name |

methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-15-10-7-9(5-6-12(14)17-3)8-11(16-2)13(10)18-4/h5-8H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXHCGFNNUQTEY-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001289631 | |

| Record name | Methyl (E)-3,4,5-trimethoxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methyl 3,4,5-trimethoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20329-96-8, 7560-49-8 | |

| Record name | Methyl (E)-3,4,5-trimethoxycinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20329-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamic acid, 3,4,5-trimethoxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007560498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (E)-3,4,5-trimethoxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20329-96-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3,4,5-trimethoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

99 - 100 °C | |

| Record name | Methyl 3,4,5-trimethoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources and Isolation of Methyl 3,4,5-trimethoxycinnamate

Introduction

Methyl 3,4,5-trimethoxycinnamate is a naturally occurring phenylpropanoid ester that has garnered significant attention within the scientific community.[1] This interest stems from its diverse and therapeutically relevant pharmacological activities, including potential cognitive-enhancing, anti-inflammatory, and antiarrhythmic effects.[1][2][3] As a derivative of 3,4,5-trimethoxycinnamic acid (TMCA), it belongs to a class of compounds widely distributed in medicinal plants.[4] This guide provides an in-depth exploration of the natural origins of this compound and presents a detailed, field-proven methodology for its isolation and characterization, tailored for researchers, scientists, and professionals in drug development.

Natural Occurrences and Biosynthesis

This compound is found in a variety of plant species, with some being particularly rich sources. Understanding these sources is the foundational step for any isolation endeavor.

Primary Botanical Sources

The most prominent and well-documented natural source of this compound is the root of Polygala tenuifolia Willd. (Polygalaceae), a plant with a long history of use in traditional Chinese medicine for its cognitive-enhancing and sedative properties.[2][4][5][6] Numerous studies have identified this compound as a key bioactive constituent of Polygala tenuifolia, contributing to its neurological effects.[2][7]

Other notable, albeit less extensively studied, sources include:

-

Sarcandra glabra (Thunb.) Nakai : A perennial evergreen herb used in traditional Chinese medicine for treating various ailments.[8][9]

-

Piper arborescens : A species belonging to the pepper family (Piperaceae).[10]

-

Hedysarum polybotrys : A flowering plant in the legume family (Fabaceae).[10]

The presence of this compound has also been detected in various other herbs and spices, suggesting a broader distribution in the plant kingdom.[11]

Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process originating from the phenylpropanoid pathway. The core precursor is cinnamic acid, which undergoes a series of hydroxylation and methylation reactions. A crucial intermediate in this pathway is sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid). Further methylation of sinapic acid yields 3,4,5-trimethoxycinnamic acid. The final step involves the esterification of the carboxyl group of 3,4,5-trimethoxycinnamic acid with methanol to produce this compound.[12]

Caption: Simplified biosynthetic pathway of this compound.

Isolation and Purification: A Validated Protocol

The isolation of this compound from its natural sources, particularly Polygala tenuifolia, involves a systematic approach of extraction, fractionation, and purification. The following protocol is a robust, self-validating system designed for high-purity yield.

Experimental Workflow Overview

Caption: General workflow for the isolation and characterization of this compound.

Step-by-Step Methodology

1. Plant Material Preparation:

-

Obtain dried roots of Polygala tenuifolia.

-

Grind the roots into a coarse powder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered plant material is subjected to exhaustive extraction with a suitable solvent. Methanol or ethanol are commonly used.[13]

-

Maceration: Soak the powdered roots in 95% ethanol (1:10 w/v) for 72 hours at room temperature with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus with methanol for 24-48 hours.

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

3. Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

This compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.

-

Monitor the fractions by Thin-Layer Chromatography (TLC) to confirm the presence of the target compound.

4. Column Chromatography:

-

The enriched ethyl acetate fraction is subjected to column chromatography for purification.[14]

-

Stationary Phase: Silica gel (200-300 mesh) is a suitable stationary phase.

-

Mobile Phase: A gradient elution system of n-hexane and ethyl acetate is employed. Start with a low polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate) and gradually increase the polarity.

-

Collect fractions and monitor by TLC. Fractions containing the pure compound (as indicated by a single spot with the expected Rf value) are pooled.

5. Recrystallization:

-

For final purification, the pooled fractions containing this compound are subjected to recrystallization.

-

A suitable solvent system, such as methanol/water or ethyl acetate/hexane, can be used.[15]

-

Dissolve the compound in a minimum amount of the hot solvent and allow it to cool slowly to form crystals.

-

Filter the crystals and wash with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to obtain pure this compound.

Structural Characterization

The identity and purity of the isolated this compound must be confirmed using spectroscopic methods.

Spectroscopic Data

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to the methoxy groups, aromatic protons, and the vinylic protons of the cinnamate moiety. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the trimethoxyphenyl ring, and the olefinic carbons. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of C₁₃H₁₆O₅ (252.26 g/mol ).[12][16] |

| Infrared (IR) | Characteristic absorption bands for the C=O stretch of the ester, C=C stretch of the alkene, and C-O stretches of the methoxy groups. |

Note: Specific chemical shifts and coupling constants should be compared with literature values for unambiguous identification.[17]

Conclusion

This technical guide provides a comprehensive framework for the understanding, sourcing, and isolation of this compound. By leveraging the detailed protocols and understanding the principles behind the experimental choices, researchers can confidently isolate this valuable natural product for further investigation into its promising pharmacological activities. The self-validating nature of the described workflow, from extraction to spectroscopic characterization, ensures the integrity and purity of the final compound, which is paramount for reliable downstream applications in drug discovery and development.

References

- Lee, Y., et al. (2024). 3,4,5-trimethoxycinnamic acid methyl ester isolated from Polygala tenuifolia enhances hippocampal LTP through PKA and calcium-permeable AMPA receptor. Biochemical Pharmacology, 230(Pt 3), 116622. [Link]

- PubChem.

- ResearchGate. 3,4,5-trimethoxycinnamic acid methyl ester isolated from Polygala tenuifolia enhances hippocampal LTP through PKA and calcium-permeable AMPA receptor | Request PDF. [Link]

- OUCI. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA)

- Zhao, Z., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 173, 213-227. [Link]

- ResearchGate. Research Progress in the Biological Activities of 3,4,5-Trimethoxycinnamic Acid (TMCA)

- MDPI. Excavating Precursors from Herb Pairs Polygala tenuifolia and Acori tatarinowii: Synthesis and Anticonvulsant Activity Evaluation of 3,4,5-Trimethoxycinnamic Acid (TMCA)

- TMR Modern Herbal Medicine. Chapter 8. [Link]

- FooDB.

- Kawashima, K., et al. (2004). Anti-stress effects of 3,4,5-trimethoxycinnamic acid, an active constituent of roots of Polygala tenuifolia (Onji). Biological & Pharmaceutical Bulletin, 27(8), 1317-1319. [Link]

- ResearchGate.

- Human Metabolome Database.

- MDPI. Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. [Link]

- Lim, K. H., et al. (2023). A comprehensive review on the chemical constituents, sesquiterpenoid biosynthesis and biological activities of Sarcandra glabra. Natural Products and Bioprospecting, 13(1), 53. [Link]

- Luo, Y., et al. (2014). Studies on the Chemical Constituents of Sarcandra glabra. Advanced Materials Research, 989-994, 103-106. [Link]

- Wagner, C., et al. (2025). Phenolic metabolism in Sarcandra glabra is mediated by distinct BAHD hydroxycinnamoyltransferases. The Plant Journal. [Link]

- SpringerLink. A comprehensive review on the chemical constituents, sesquiterpenoid biosynthesis and biological activities of Sarcandra glabra. [Link]

- Öztürk, G., et al. (2019). Separation techniques: Chromatography. Turkish Journal of Medical Sciences, 49(5), 1534-1540. [Link]

- Sciencemadness.org.

- IIP Series.

- MDPI.

- An-Najah National University.

- Chen, Y., et al. (2012). Memory-Enhancing Effects of the Crude Extract of Polygala tenuifolia on Aged Mice.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3,4,5-trimethoxycinnamic acid methyl ester isolated from Polygala tenuifolia enhances hippocampal LTP through PKA and calcium-permeable AMPA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives [ouci.dntb.gov.ua]

- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tmrjournals.com [tmrjournals.com]

- 7. Anti-stress effects of 3,4,5-trimethoxycinnamic acid, an active constituent of roots of Polygala tenuifolia (Onji) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comprehensive review on the chemical constituents, sesquiterpenoid biosynthesis and biological activities of Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. html.rhhz.net [html.rhhz.net]

- 10. This compound | C13H16O5 | CID 735846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Showing Compound this compound (FDB017938) - FooDB [foodb.ca]

- 12. benchchem.com [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sciencemadness Discussion Board - Fischer synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. This compound | CymitQuimica [cymitquimica.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

The Biosynthesis of Methyl 3,4,5-Trimethoxycinnamate in Plants: A Technical Guide for Researchers

Abstract

Methyl 3,4,5-trimethoxycinnamate is a naturally occurring phenylpropanoid with documented anti-platelet aggregation and antiarrhythmic activities. Its biosynthesis in plants is a specialized extension of the core phenylpropanoid pathway. This technical guide provides a comprehensive overview of the biosynthetic route to this compound, from its primary metabolic precursors to the final esterification product. We will delve into the key enzymatic steps, the families of enzymes involved, and their mechanistic details. Furthermore, this guide offers field-proven insights into the experimental protocols required to investigate this pathway, including enzyme characterization and the analysis of regulatory networks. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular machinery underlying the production of this and related bioactive compounds in plants.

Introduction: The Phenylpropanoid Pathway as a Foundation for Specialized Metabolism

The phenylpropanoid pathway is a cornerstone of plant secondary metabolism, giving rise to a vast array of compounds crucial for plant growth, development, and adaptation.[1][2] These molecules, derived from the aromatic amino acid L-phenylalanine, include lignins, flavonoids, coumarins, and hydroxycinnamic acids.[3] this compound is a derivative of cinnamic acid, placing its biogenesis squarely within this intricate metabolic network.[4][5][6] Understanding the core phenylpropanoid pathway is therefore essential to elucidating the formation of this specific bioactive compound.

The initial steps of the phenylpropanoid pathway are highly conserved across the plant kingdom. The journey begins with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to yield cinnamic acid.[3] This is followed by a series of hydroxylation and methoxylation reactions that decorate the aromatic ring, creating a diverse portfolio of hydroxycinnamic acids that serve as precursors for downstream products.

The Core Biosynthetic Pathway to this compound

The biosynthesis of this compound can be conceptualized in three major stages:

-

Formation of the Cinnamic Acid Backbone: The synthesis of the foundational C6-C3 phenylpropanoid scaffold.

-

Sequential Hydroxylation and O-Methylation: The stepwise modification of the aromatic ring to produce 3,4,5-trimethoxycinnamic acid.

-

Carboxyl Methylation: The final esterification of the carboxylic acid group to yield the target molecule.

The following sections will dissect each of these stages in detail, highlighting the key enzymes and intermediates.

From Phenylalanine to Sinapic Acid: A Well-Traveled Route

The pathway from L-phenylalanine to sinapic acid is a central artery of the phenylpropanoid network, providing the precursors for syringyl lignin and various soluble esters.[3][7]

The key enzymatic transformations are as follows:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid at the 4-position to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This activation is crucial for many subsequent reactions.

-

p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): Another cytochrome P450 enzyme that hydroxylates p-coumaroyl-shikimate (formed by the action of hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase, HCT) to produce caffeoyl-shikimate. HCT then converts caffeoyl-shikimate to caffeoyl-CoA.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group of caffeoyl-CoA to yield feruloyl-CoA.

-

Ferulate 5-Hydroxylase (F5H): A cytochrome P450 that introduces a hydroxyl group at the 5-position of ferulic acid (or coniferaldehyde) to give 5-hydroxyferulic acid (or 5-hydroxyconiferaldehyde).

-

Caffeic Acid O-Methyltransferase (COMT): Catalyzes the methylation of the 5-hydroxyl group of 5-hydroxyferulic acid to produce sinapic acid.[8]

dot graph "Biosynthesis_of_Sinapic_Acid" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];

// Nodes for metabolites Phe [label="L-Phenylalanine", fillcolor="#FFFFFF"]; Cin [label="Cinnamic Acid", fillcolor="#FFFFFF"]; pCou [label="p-Coumaric Acid", fillcolor="#FFFFFF"]; pCouCoA [label="p-Coumaroyl-CoA", fillcolor="#FFFFFF"]; CafCoA [label="Caffeoyl-CoA", fillcolor="#FFFFFF"]; FerCoA [label="Feruloyl-CoA", fillcolor="#FFFFFF"]; FiveOHFer [label="5-Hydroxyferulic Acid", fillcolor="#FFFFFF"]; Sin [label="Sinapic Acid", fillcolor="#FFFFFF"];

// Nodes for enzymes PAL [label="PAL", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C4H [label="C4H", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FourCL [label="4CL", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HCT_C3H [label="HCT/C3'H", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CCoAOMT [label="CCoAOMT", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F5H [label="F5H", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; COMT [label="COMT", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges representing reactions Phe -> Cin [xlabel="PAL"]; Cin -> pCou [xlabel="C4H"]; pCou -> pCouCoA [xlabel="4CL"]; pCouCoA -> CafCoA [xlabel="HCT/C3'H"]; CafCoA -> FerCoA [xlabel="CCoAOMT"]; FerCoA -> FiveOHFer [xlabel="F5H"]; FiveOHFer -> Sin [xlabel="COMT"]; } caption: "Core Phenylpropanoid Pathway to Sinapic Acid"

The Crucial O-Methylation Step to 3,4,5-Trimethoxycinnamic Acid

The conversion of sinapic acid to 3,4,5-trimethoxycinnamic acid requires the methylation of the 4-hydroxyl group. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) . While a dedicated enzyme for this specific reaction has not been extensively characterized in the literature, the substrate promiscuity of some plant OMTs suggests that an existing OMT, possibly a COMT-like enzyme, could be responsible.[9]

dot graph "O-Methylation_of_Sinapic_Acid" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];

// Nodes Sinapic_Acid [label="Sinapic Acid", fillcolor="#FFFFFF"]; TMCA [label="3,4,5-Trimethoxycinnamic Acid", fillcolor="#FFFFFF"]; OMT [label="O-Methyltransferase (putative)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAM [label="S-Adenosyl-L-methionine", shape=ellipse, style=dashed, fillcolor="#FBBC05"]; SAH [label="S-Adenosyl-L-homocysteine", shape=ellipse, style=dashed, fillcolor="#FBBC05"];

// Edges Sinapic_Acid -> TMCA [xlabel="OMT"]; SAM -> OMT [style=dashed]; OMT -> SAH [style=dashed]; } caption: "O-methylation of Sinapic Acid"

The Final Esterification: A Role for the SABATH Family

The terminal step in the biosynthesis of this compound is the methylation of the carboxyl group of 3,4,5-trimethoxycinnamic acid. This reaction is catalyzed by a carboxyl methyltransferase . Evidence from studies on the biosynthesis of other methyl cinnamates strongly points to the involvement of enzymes from the SABATH family of methyltransferases.[10][11]

Members of the SABATH family utilize S-adenosyl-L-methionine (SAM) as a methyl donor to methylate the carboxyl group of a wide range of small molecules, including salicylic acid, benzoic acid, and cinnamic acid derivatives.[10][11][12] Specifically, cinnamate/p-coumarate carboxyl methyltransferases (CCMTs) have been identified and characterized, demonstrating a preference for cinnamic acid and its hydroxylated forms.[10] It is highly probable that a member of this enzyme family is responsible for the final step in this compound biosynthesis.

dot graph "Final_Esterification" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];

// Nodes TMCA [label="3,4,5-Trimethoxycinnamic Acid", fillcolor="#FFFFFF"]; MTC [label="this compound", fillcolor="#FFFFFF"]; CCMT [label="Carboxyl Methyltransferase\n(SABATH family)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SAM [label="S-Adenosyl-L-methionine", shape=ellipse, style=dashed, fillcolor="#FBBC05"]; SAH [label="S-Adenosyl-L-homocysteine", shape=ellipse, style=dashed, fillcolor="#FBBC05"];

// Edges TMCA -> MTC [xlabel="CCMT"]; SAM -> CCMT [style=dashed]; CCMT -> SAH [style=dashed]; } caption: "Final Esterification Step"

Key Enzyme Families and Their Characteristics

A thorough understanding of the enzyme families involved is critical for any research into this biosynthetic pathway.

O-Methyltransferases (OMTs)

Plant OMTs are a large and diverse family of enzymes that play a pivotal role in the biosynthesis of a wide array of secondary metabolites.[13] They are classified into two main categories based on their dependency on divalent cations and their molecular weight.[14] The OMTs involved in phenylpropanoid metabolism are typically cation-independent and have a molecular weight in the range of 38-43 kDa.[14]

These enzymes exhibit varying degrees of substrate specificity, with some showing broad activity towards a range of hydroxycinnamic acids and their derivatives, while others are highly specific.[8] The kinetic parameters of these enzymes can vary significantly depending on the substrate and the plant species.

| Enzyme Class | Substrate(s) | Typical Km (µM) | Typical Vmax (nmol/min/mg) | Reference(s) |

| COMT | Caffeic acid, 5-hydroxyferulic acid | 100 - 800 | 1.8 - 8.0 | [15] |

| CCMT | Cinnamic acid, p-coumaric acid | ~224 - 245 | Not specified | [10] |

SABATH Family of Carboxyl Methyltransferases

The SABATH family of methyltransferases is characterized by its ability to methylate the carboxyl group of small molecules.[10][11] These enzymes are crucial for the production of volatile esters that function in plant defense and pollinator attraction. They share a conserved catalytic domain and exhibit a dimeric structure in their active form.[12]

The substrate specificity of SABATH methyltransferases is determined by the amino acid residues lining the active site.[10] Site-directed mutagenesis studies have been instrumental in identifying key residues that confer substrate preference.[10]

Transcriptional Regulation of the Pathway

The biosynthesis of phenylpropanoids is tightly regulated at the transcriptional level, primarily by members of the MYB (myeloblastosis) family of transcription factors .[16][17] Different classes of MYB transcription factors can act as activators or repressors of specific branches of the phenylpropanoid pathway.[18] For instance, certain R2R3-MYB transcription factors are known to upregulate the expression of genes encoding enzymes involved in flavonoid and monolignol biosynthesis.[17][19]

It is plausible that the expression of the specific OMT and carboxyl methyltransferase genes involved in this compound biosynthesis is also under the control of a specific set of MYB transcription factors. Identifying these regulatory proteins is a key area for future research and could provide a means to engineer the production of this compound in plants.

Experimental Protocols for Pathway Elucidation

Investigating the biosynthesis of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following protocols provide a framework for the key experiments.

Heterologous Expression and Purification of Methyltransferases

The functional characterization of the OMTs and carboxyl methyltransferases in this pathway necessitates their production in a recombinant form. Escherichia coli is a commonly used host for this purpose.[20][21][22]

Protocol: Heterologous Expression and Purification of a His-tagged Methyltransferase

-

Gene Cloning: Amplify the full-length coding sequence of the candidate methyltransferase gene from plant cDNA using PCR. Clone the PCR product into a suitable bacterial expression vector containing an N- or C-terminal polyhistidine (His) tag (e.g., pET series).

-

Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: Grow the transformed E. coli in LB medium to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 4-16 hours at 18-37°C.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication on ice.

-

Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the His-tagged protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Purity Assessment: Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.[23]

dot graph "Heterologous_Expression_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];

// Nodes Cloning [label="Gene Cloning into\nExpression Vector", fillcolor="#FFFFFF"]; Transformation [label="Transformation into\nE. coli", fillcolor="#FFFFFF"]; Expression [label="Induction of\nProtein Expression", fillcolor="#FFFFFF"]; Lysis [label="Cell Lysis", fillcolor="#FFFFFF"]; Purification [label="Affinity Chromatography", fillcolor="#FFFFFF"]; Analysis [label="SDS-PAGE Analysis", fillcolor="#FFFFFF"];

// Edges Cloning -> Transformation; Transformation -> Expression; Expression -> Lysis; Lysis -> Purification; Purification -> Analysis; } caption: "Workflow for Heterologous Protein Expression and Purification"

In Vitro Enzyme Assays

In vitro assays are essential for determining the substrate specificity and kinetic parameters of the purified methyltransferases.[24]

Protocol: In Vitro Methyltransferase Assay

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1-5 µg of purified methyltransferase

-

100 µM of the substrate (e.g., sinapic acid or 3,4,5-trimethoxycinnamic acid)

-

200 µM S-adenosyl-L-methionine (SAM)

-

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol or by acidifying with HCl.

-

Product Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Analysis: Analyze the extracted product by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the methylated product.[10]

-

Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. Fit the data to the Michaelis-Menten equation.[25]

Future Directions and Unanswered Questions

While the general framework for the biosynthesis of this compound is outlined here, several key questions remain to be addressed:

-

Identification of the Specific Enzymes: The specific OMT that converts sinapic acid to 3,4,5-trimethoxycinnamic acid and the carboxyl methyltransferase responsible for the final esterification need to be definitively identified and characterized in plants known to produce this compound.

-

Subcellular Localization: The subcellular compartments in which these biosynthetic steps occur are yet to be determined.

-

Metabolic Channeling: The potential for metabolic channeling, where intermediates are passed directly between sequential enzymes in a pathway, should be investigated as it can significantly impact metabolic flux.

-

Regulatory Networks: A detailed understanding of the transcriptional regulatory networks, including the identification of specific MYB transcription factors, that control the expression of the genes in this pathway is needed for targeted metabolic engineering efforts.

Conclusion

The biosynthesis of this compound is a fascinating example of how plants leverage the core phenylpropanoid pathway to generate a diverse array of specialized metabolites with important biological activities. This guide has provided a comprehensive overview of the putative biosynthetic pathway, the key enzyme families involved, and the experimental approaches required for its elucidation. It is our hope that this document will serve as a valuable resource for researchers in the fields of plant biochemistry, natural product chemistry, and drug discovery, and will stimulate further research into this and other important plant metabolic pathways.

References

- Gang, D. R., Lavid, N., Zubieta, C., Chen, F., Beuerle, T., Lewinsohn, E., Noel, J. P., & Pichersky, E. (2002). Characterization of Phenylpropene O-Methyltransferases from Sweet Basil: Facile Change of Substrate Specificity and Convergent Evolution within a Plant O-Methyltransferase Family. The Plant Cell, 14(2), 505–519. [Link]

- Dixon, R. A., & Paiva, N. L. (1995). Stress-Induced Phenylpropanoid Metabolism. The Plant Cell, 7(7), 1085–1097. [Link]

- Deluc, L., Barrieu, F., Marchive, C., Lauvergeat, V., Decendit, A., Richard, T., Carde, J. P., Mérillon, J. M., & Hamdi, S. (2006). Characterization of a Grapevine R2R3-MYB Transcription Factor That Regulates the Phenylpropanoid Pathway. Plant Physiology, 140(2), 499–511. [Link]

- Liu, J., Osbourn, A., & Ma, P. (2015). MYB Transcription Factors as Regulators of Phenylpropanoid Metabolism in Plants. Molecular Plant, 8(5), 689–708. [Link]

- Matus, J. T., Aquea, F., & Arce-Johnson, P. (2008). Analysis of the grape MYB R2R3 subfamily reveals expanded wine quality-related clades and conserved gene structure organization across Vitis and Arabidopsis genomes. BMC Plant Biology, 8, 83. [Link]

- Vogt, T. (2010). Phenylpropanoid biosynthesis. Molecular Plant, 3(1), 2–20. [Link]

- Li, L., Popko, J. L., Zhang, X. H., Osakabe, K., Tsai, C. J., Joshi, C. P., & Chiang, V. L. (1997). A novel multifunctional O-methyltransferase implicated in a dual methylation pathway associated with lignin biosynthesis in loblolly pine. Proceedings of the National Academy of Sciences of the United States of America, 94(10), 5461–5466. [Link]

- Ambawat, S., Sharma, P., Yadav, S., Yadav, S., & Pundir, C. S. (2013). MYB transcription factors-master regulators of phenylpropanoid biosynthesis and diverse developmental and stress responses. Molecular Biology Reports, 40(5), 3323–3347. [Link]

- Pott, M. B., Hippauf, F., Saschenbrecker, S., Chen, F., Ross, J., Kiefer, I., Slusarenko, A., & Effmert, U. (2004). Evolution of Cinnamate/p-coumarate carboxyl methyltransferases and their role in the biosynthesis of methylcinnamate. The Plant Cell, 16(10), 2736–2752. [Link]

- Kim, B. G., Lee, Y., Hur, H. G., Lim, Y., & Ahn, J. H. (2010). Characterization of a Flavonoid 3'/5'/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products. Molecules (Basel, Switzerland), 25(4), 873. [Link]

- Nguyen, T. K. O., Eskin, N. A. M., & Thiyam-Holländer, U. (2021). Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities. Frontiers in Plant Science, 12, 733118. [Link]

- Song, J., Wang, Z., & Liu, J. (2022). Caffeic acid O-methyltransferase from Ligusticum chuanxiong alleviates drought stress, and improves lignin and melatonin biosynthesis. Frontiers in Plant Science, 13, 991800. [Link]

- Huang, L., Li, P., Wu, J., Feng, B., Tian, M., Xu, S., Lyu, W., Feng, X., Zhao, W., & Chen, Y. (2025). Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. Horticulture Research, 12, uhad264. [Link]

- Gang, D. R., Beuerle, T., Ullmann, P., Werck-Reichhart, D., & Pichersky, E. (2002). Characterization of Phenylpropene O-Methyltransferases from Sweet Basil: Facile Change of Substrate Specificity and Convergent Evolution within a Plant O-Methyltransferase Family. Plant Physiology, 130(3), 1545–1555. [Link]

- Crystal, A. S., & Casey, P. J. (2011). Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT. Cell, 147(7), 1536–1547. [Link]

- Caputi, L., & Mumm, R. (2022). Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases. International Journal of Molecular Sciences, 23(24), 16183. [Link]

- Zubieta, C., Ross, J. R., Koscheski, P., Yang, Y., Pichersky, E., & Noel, J. P. (2003). Structural, Biochemical, and Phylogenetic Analyses Suggest That Indole-3-Acetic Acid Methyltransferase Is an Evolutionarily Ancient Member of the SABATH Family. The Plant Cell, 15(10), 2205–2216. [Link]

- Baron, R. A., & Casey, P. J. (2004). Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt). BMC Biochemistry, 5, 19. [Link]

- Mitra, A., & Mitra, A. (2008). Evolution of Novel O-methyltransferases from the Vanilla planifolia Caffeic Acid O-methyltransferase. Plant Physiology, 146(4), 1544–1556. [Link]

- Guo, D., Chen, F., Inoue, K., Blount, J. W., & Dixon, R. A. (2001). Substrate preferences of O-methyltransferases in alfalfa suggest new pathways for 3-O-methylation of monolignols. The Plant Journal, 25(1), 1–11. [Link]

- Kim, J. H., Lee, S. H., Kim, C. S., & Lee, K. R. (2014). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 849–856. [Link]

- de la Torre, P., & Gotor-Fernández, V. (2022). Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins. Toxins, 14(1), 60. [Link]

- Nishizuka, M., & Reinberg, D. (2003). Methods and Tips for the Purification of Human Histone Methyltransferases. Methods in Enzymology, 376, 247–256. [Link]

- Zhao, Z., Li, C., & Wang, Y. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 183, 111718. [Link]

- ScienceMadness Discussion Board. (2022).

- Nguyen, T. K. O., Eskin, N. A. M., & Thiyam-Holländer, U. (2021). Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities. Frontiers in Plant Science, 12, 733118. [Link]

- de la Torre, P., & Gotor-Fernández, V. (2022). Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins. Toxins, 14(1), 60. [Link]

- PubChem. (n.d.). 3,4,5-Trimethoxycinnamic acid.

- Zhao, Z., Li, C., & Wang, Y. (2019). Research Progress in the Biological Activities of 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives. European Journal of Medicinal Chemistry, 183, 111718. [Link]

- Open Lab Notebooks. (n.d.).

- Stephenson, R. C., & Clarke, S. (1990). Identification of a C-terminal protein carboxyl methyltransferase in rat liver membranes utilizing a synthetic farnesyl cysteine-containing peptide substrate. The Journal of Biological Chemistry, 265(27), 16248–16254. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. 3,4,5-Trimethoxycinnamic acid | C12H14O5 | CID 735755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Frontiers | Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities [frontiersin.org]

- 8. Substrate preferences of O-methyltransferases in alfalfa suggest new pathways for 3-O-methylation of monolignols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research Portal [scholarship.libraries.rutgers.edu]

- 10. Evolution of Cinnamate/p-Coumarate Carboxyl Methyltransferases and Their Role in the Biosynthesis of Methylcinnamate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evolution of Cinnamate/p-coumarate carboxyl methyltransferases and their role in the biosynthesis of methylcinnamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural, Biochemical, and Phylogenetic Analyses Suggest That Indole-3-Acetic Acid Methyltransferase Is an Evolutionarily Ancient Member of the SABATH Family - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. maxapress.com [maxapress.com]

- 15. Caffeic acid O-methyltransferase from Ligusticum chuanxiong alleviates drought stress, and improves lignin and melatonin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MYB Transcription Factors as Regulators of Phenylpropanoid Metabolism in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. MYB transcription factors-master regulators of phenylpropanoid biosynthesis and diverse developmental and stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A MYB Triad Controls Primary and Phenylpropanoid Metabolites for Pollen Coat Patterning - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Characterization of a Grapevine R2R3-MYB Transcription Factor That Regulates the Phenylpropanoid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Protein purification protocols – openlabnotebooks.org [openlabnotebooks.org]

- 23. Methods and tips for the purification of human histone methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3,4,5-trimethoxycinnamate: Properties, Synthesis, and Applications

Introduction

Methyl 3,4,5-trimethoxycinnamate (MTMC) is a distinct member of the phenylpropanoid and cinnamic acid ester families of organic compounds.[1][2] As the methyl ester of 3,4,5-trimethoxycinnamic acid (TMCA), it occupies a significant position in the landscape of natural product chemistry and medicinal research. The core structure, a cinnamic acid derivative, is a privileged scaffold in drug discovery, widely distributed in medicinal plants.[3] The parent acid, TMCA, is an active metabolite found in the root of Polygala tenuifolia, a plant with a history in traditional medicine for treating conditions like insomnia and epilepsy.[2][4] This lineage imbues MTMC with considerable interest for researchers in drug development, serving as both a valuable synthetic intermediate and a subject for biological screening. This guide provides a comprehensive overview of its physicochemical properties, proven synthetic protocols, and its emerging role in the development of novel therapeutics.

Chemical Identity and Molecular Structure

Precise identification is the cornerstone of reproducible scientific research. This compound is systematically known as methyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate.[1][5] Its structure is characterized by a central benzene ring substituted with three methoxy groups at positions 3, 4, and 5, and an E-configured methyl acrylate side chain at position 1. This E-configuration denotes a trans geometry across the alkene double bond, which is the thermodynamically more stable isomer.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | methyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | [1][2][5] |

| Synonyms | Methyl (E)-3,4,5-trimethoxycinnamate, 3,4,5-Trimethoxycinnamic acid methyl ester | [6] |

| CAS Number | 20329-96-8 | [5] |

| Molecular Formula | C₁₃H₁₆O₅ | [1][5][6] |

| Average Molecular Weight | 252.26 g/mol | [1][2][5][6] |

| Monoisotopic Molecular Weight | 252.099773622 Da | [1] |

| InChI Key | KLXHCGFNNUQTEY-AATRIKPKSA-N | [1][6] |

| SMILES | COC(=O)\C=C\C1=CC(OC)=C(OC)C(OC)=C1 | [1] |

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical characteristics of MTMC is critical for its handling, formulation, and analysis.

Table 2: Summary of Physicochemical Properties

| Property | Value | Notes and Source(s) |

| Physical State | Solid, off-white powder/crystals | [2][5][7] |

| Melting Point | 99 - 100 °C | Experimental value.[2][5] A similar synthesis reported a melting point of 96 - 97 °C.[8] |

| Water Solubility | 0.079 g/L | Predicted value via ALOGPS.[1] Indicates low aqueous solubility. |

| logP (Octanol-Water Partition Coefficient) | 2.04 - 2.53 | Predicted value.[1] Suggests good membrane permeability. |

| Polar Surface Area | 53.99 Ų | Calculated by ChemAxon.[1] |

| Rotatable Bond Count | 6 | Calculated by ChemAxon.[1] |

| Hydrogen Bond Acceptors | 4 | Calculated by ChemAxon.[1] |

| Hydrogen Bond Donors | 0 | Calculated by ChemAxon.[1] |

Spectroscopic Profile: A Guide to Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of MTMC.[9][10] While fully assigned public spectra are limited, the following sections provide validated protocols and expected spectral features based on the known structure.

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.[11]

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of MTMC for ¹H NMR (20-40 mg for ¹³C NMR) into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. Ensure complete dissolution, using gentle sonication if necessary.

-

Transfer: Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube.

-

Standardization: Add a minimal amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shift to 0.00 ppm.[11]

-

Acquisition: Place the sample in the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity. Acquire the ¹H and ¹³C spectra using standard pulse programs.

Expected ¹H NMR Spectral Data (in CDCl₃):

-

Aromatic Protons: A singlet appearing around δ 6.7-6.8 ppm, integrating to 2H. These are the two equivalent protons on the trimethoxyphenyl ring.

-

Vinylic Protons: Two doublets between δ 6.3-7.7 ppm, each integrating to 1H. These correspond to the protons on the C=C double bond. The trans coupling constant (J) is expected to be large, typically ~16 Hz.

-

Methoxy Protons (Aromatic): A singlet at ~δ 3.9 ppm, integrating to 9H, representing the three equivalent OCH₃ groups on the aromatic ring.

-

Methyl Ester Protons: A singlet at ~δ 3.8 ppm, integrating to 3H, corresponding to the ester's OCH₃ group.

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

Carbonyl Carbon: A signal in the δ 167-170 ppm region (ester C=O).

-

Aromatic Carbons: Signals between δ 105-155 ppm. The carbon attached to the acrylate side chain will be downfield, while the methoxy-substituted carbons will also be significantly downfield. The two equivalent C-H carbons will appear around δ 105 ppm.

-

Vinylic Carbons: Signals in the δ 115-145 ppm range.

-

Methoxy Carbons: Signals around δ 56 ppm (aromatic OCH₃) and δ 51 ppm (ester OCH₃).

IR spectroscopy is used to identify the functional groups present in the molecule.[9]

Experimental Protocol: IR Spectrum Acquisition (ATR or KBr Pellet)

-

ATR Method (Preferred): Place a small amount of the solid MTMC sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact and acquire the spectrum.

-

KBr Pellet Method: Mix ~1 mg of MTMC with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Expected Characteristic IR Absorption Bands:

-

~3000-2800 cm⁻¹: C-H stretching from the methyl and aromatic groups.

-

~1715-1700 cm⁻¹: A strong C=O stretching vibration, characteristic of the α,β-unsaturated ester.

-

~1630 cm⁻¹: C=C stretching of the alkene.

-

~1580, 1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250-1000 cm⁻¹: Strong C-O stretching from the ester and ether linkages.

Synthesis and Chemical Reactivity

MTMC is most commonly synthesized via the Fischer esterification of its carboxylic acid precursor, 3,4,5-trimethoxycinnamic acid (TMCA).[2][8] This method is reliable, high-yielding, and straightforward for laboratory-scale production.

Detailed Protocol: Fischer Esterification of TMCA

This protocol is based on a reported synthesis and demonstrates a self-validating system through purification and characterization.[8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4,5-trimethoxycinnamic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of TMCA).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-4% of the methanol volume) to the solution.

-

Reflux: Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the TMCA starting material. (A reported TLC system is 5:5:1 toluene:acetic acid:ethanol, where the product has an Rf of 0.75 and the starting acid has an Rf of 0.59).[8]

-

Isolation: Allow the reaction mixture to cool to room temperature. In many cases, the product, being less soluble in methanol than the starting acid, will precipitate as crystals.[8] The flask can be placed in an ice bath or freezer to maximize precipitation.

-

Workup: If significant product remains in solution, reduce the volume of methanol under reduced pressure. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst, followed by extraction with an organic solvent like ethyl acetate (EtOAc).

-

Purification: Collect the crude product (precipitated solid and/or extracted material). Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The resulting solid can be purified by recrystallization from a methanol/water mixture (e.g., 4:1 ratio) to yield pure, crystalline MTMC.[8] An 80-81% yield has been reported using this methodology.[8]

Caption: Workflow for the synthesis of MTMC via Fischer Esterification.

Alternative Synthetic Pathways

For broader synthetic strategies, the precursor TMCA can be generated via a Knoevenagel condensation between 3,4,5-trimethoxybenzaldehyde and malonic acid, a greener alternative to some traditional methods that avoids harsh reagents like pyridine.[12] Additionally, MTMC can be synthesized in a two-step process starting from the more abundant natural product, sinapic acid, which involves methylation followed by ester hydrolysis and then re-esterification.[13]

Safety, Handling, and Storage

While comprehensive toxicological data is not available, prudent laboratory practices are essential when handling MTMC.[7][14]

Table 3: Safety and Handling Guidelines

| Aspect | Recommendation | Source(s) |

| GHS Hazards | Warning: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation. | [5] |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, nitrile gloves, and a laboratory coat. | [7][15] |

| Handling | Use in a well-ventilated area or chemical fume hood. Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [14] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. | [7][14][15] |

| First Aid | Inhalation: Move to fresh air. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth with water and seek medical advice. | [15][16] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Relevance and Applications in Research

The primary value of MTMC for drug development professionals lies in its role as a synthetic building block and a tool for structure-activity relationship (SAR) studies. The biological activities of its precursors provide a strong rationale for its use in creating novel chemical entities.

-

Precursor to Bioactive Molecules: The parent acid, TMCA, exhibits anticonvulsant and sedative properties through its activity as a GABA-A receptor agonist.[4] Derivatives such as MTMC are therefore crucial for exploring how modifications to the carboxylic acid moiety affect potency, selectivity, and pharmacokinetic properties.

-

Synthetic Intermediate: MTMC serves as a key intermediate in the synthesis of more complex molecules. For example, it is a precursor to 3,4,5-trimethoxycinnamic acid, which can be coupled with other pharmacophores. A notable application is in the creation of chalcone-trimethoxycinnamide hybrids, which have been investigated for their antimitotic effects in cancer cell lines.[13]

-

Natural Product Scaffolding: As a derivative of a natural product, MTMC provides a "biologically-friendly" scaffold. The trimethoxyphenyl motif is present in numerous bioactive compounds, and MTMC allows for its convenient incorporation into new molecular designs.

Caption: Relationship between MTMC, its precursors, and its role in synthesis.

Conclusion

This compound is more than a simple chemical reagent; it is a bridge between natural product chemistry and modern drug discovery. With well-defined physicochemical properties, a straightforward and high-yielding synthesis, and a clear role as a versatile synthetic intermediate, MTMC represents a valuable tool for researchers. Its structural connection to pharmacologically active precursors like TMCA provides a logical foundation for its use in developing new therapeutic agents, particularly in neuroscience and oncology. This guide has consolidated the essential technical information required for scientists to effectively utilize, characterize, and innovate with this important compound.

References

- FooDB. (2010).

- Sciencemadness.org. (2023).

- Human Metabolome Database. (2022).

- National Center for Biotechnology Information.

- Loba Chemie. (2019).

- Zhao, Z., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 173, 213-227. [Link]

- Human Metabolome Database. (2022). Showing metabocard for 3,4,5-Trimethoxycinnamic acid (HMDB0002511). [Link]

- Sciencemadness.org. (2022).

- FooDB. 3,4,5-Trimethoxycinnamic Acid, 99% Predominantly Trans. [Link]

- MDPI. (2023).

- University of Colorado Boulder. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 735755, 3,4,5-Trimethoxycinnamic acid. [Link]

- ResearchGate. (2022). Partial 1 H NMR spectra (500 MHz, MeOH-d 4 ) displaying signals of.... [Link]

- University of California, Irvine. 5: Organic Spectrometry. [Link]

Sources

- 1. Showing Compound this compound (FDB017938) - FooDB [foodb.ca]

- 2. benchchem.com [benchchem.com]

- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C13H16O5 | CID 735846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. Sciencemadness Discussion Board - Fischer synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. lehigh.edu [lehigh.edu]

- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies [mdpi.com]

- 14. foodb.ca [foodb.ca]

- 15. lobachemie.com [lobachemie.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

Navigating the Solution Landscape: An In-depth Technical Guide to the Solubility of Methyl 3,4,5-trimethoxycinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,4,5-trimethoxycinnamate, a derivative of cinnamic acid, is a compound of growing interest in pharmaceutical and scientific research. Understanding its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application in diverse experimental settings. This technical guide provides a comprehensive analysis of the solubility of this compound, leveraging theoretical principles, data from analogous compounds, and detailed experimental protocols to empower researchers with the knowledge to effectively utilize this compound. By synthesizing fundamental physicochemical properties with practical methodologies, this document serves as an essential resource for scientists and developers working with this promising molecule.

Physicochemical Profile of this compound

A foundational understanding of a compound's physical and chemical characteristics is essential for predicting its solubility behavior. This compound is an alkyl cinnamate derived from the formal condensation of the carboxyl group of 3,4,5-trimethoxycinnamic acid with methanol.[1]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₅ | [1] |

| Molecular Weight | 252.26 g/mol | [1] |

| Physical Description | Solid | [1] |

| Melting Point | 99 - 100 °C | [1] |

| IUPAC Name | methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | [1] |

The presence of three methoxy groups and a methyl ester imparts a degree of polarity to the molecule, while the benzene ring and the propenoate backbone contribute to its nonpolar character. This amphiphilic nature suggests a nuanced solubility profile across a spectrum of organic solvents.

The "Like Dissolves Like" Principle: A Predictive Framework for Solubility

The adage "like dissolves like" remains a cornerstone of solubility prediction.[2] This principle posits that a solute will more readily dissolve in a solvent that has a similar polarity. Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. The polarity of a solvent is a measure of its dielectric constant and dipole moment, which dictates its ability to solvate and stabilize solute molecules.

To apply this principle to this compound, it is crucial to consider the polarity of common organic solvents.

Table 1: Polarity of Common Organic Solvents

| Solvent | Relative Polarity |

| n-Hexane | 0.009 |

| Toluene | 0.099 |

| Diethyl Ether | 0.117 |

| Dichloromethane | 0.309 |

| Ethyl Acetate | 0.228 |

| Acetone | 0.355 |

| 2-Propanol (Isopropanol) | 0.546 |

| Ethanol | 0.654 |

| Methanol | 0.762 |

| Dimethyl Sulfoxide (DMSO) | 0.444 |

| Water | 1.000 |

| (Source: Adapted from Christian Reichardt, "Solvents and Solvent Effects in Organic Chemistry")[3] |

Conceptual Diagram of "Like Dissolves Like"

Caption: Predicted solubility based on polarity matching.

Predicted and Inferred Solubility Profile

While direct quantitative solubility data for this compound is not extensively published, a robust solubility profile can be constructed by analyzing its molecular structure and drawing inferences from closely related compounds.

Structural Analysis and Qualitative Prediction

The molecular structure of this compound features polar functional groups (three methoxy ethers and a methyl ester) and a larger nonpolar region (the benzene ring and the hydrocarbon backbone). This suggests that solvents of intermediate polarity, which can interact favorably with both the polar and nonpolar parts of the molecule, are likely to be effective.

-

High Solubility Predicted: In solvents of intermediate polarity such as ethyl acetate , dichloromethane , and acetone . The ester group in ethyl acetate and the carbonyl group in acetone can interact with the polar regions of the solute, while their alkyl components can interact with the nonpolar regions.

-

Moderate Solubility Predicted: In polar protic solvents like methanol and ethanol . While the hydroxyl groups of these alcohols can hydrogen bond with the oxygen atoms of the methoxy and ester groups, the overall polarity might be slightly too high for optimal solvation of the entire molecule. A synthesis report notes that this compound precipitates from methanol upon cooling, indicating that its solubility in this solvent is temperature-dependent.[4]

-

Low Solubility Predicted: In highly nonpolar solvents such as n-hexane and toluene . These solvents lack the ability to effectively solvate the polar methoxy and ester functional groups.

-

High Solubility in DMSO: Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds and is therefore expected to be a good solvent.

Insights from the Parent Acid: 3,4,5-Trimethoxycinnamic Acid (TMCA)

Valuable insights can be gleaned from the solubility of the parent compound, 3,4,5-trimethoxycinnamic acid (TMCA). A study by Zhang et al. (2022) provides extensive quantitative solubility data for TMCA in eleven organic solvents at various temperatures.[5] Generally, an ester is less polar and has a lower melting point than its corresponding carboxylic acid, which often leads to higher solubility in organic solvents. Therefore, the solubility of this compound is expected to be greater than or equal to that of TMCA in the same solvents.

Table 2: Experimental Solubility of 3,4,5-Trimethoxycinnamic Acid (TMCA) at 298.15 K (25 °C)

| Solvent | Molar Fraction Solubility (x10³) |

| Methanol | 10.31 |

| Ethanol | 8.84 |

| Isopropanol | 5.59 |

| n-Butanol | 4.61 |

| Methyl Acetate | 18.03 |

| Ethyl Acetate | 13.77 |

| n-Propyl Acetate | 10.66 |

| Isopropyl Acetate | 9.08 |

| Acetonitrile | 8.65 |

| Acetone | 26.65 |

| 1,4-Dioxane | 43.91 |

| (Data extracted from Zhang et al., J. Chem. Eng. Data 2022, 67, 7, 2038–2051)[5] |

The high solubility of TMCA in acetone, 1,4-dioxane, methyl acetate, and ethyl acetate strongly supports the prediction of high solubility for its methyl ester in these solvents.

Analogy with Methyl Sinapate

Methyl sinapate (methyl 3,5-dimethoxy-4-hydroxycinnamate) is structurally very similar to this compound, differing by a hydroxyl group instead of a methoxy group at the 4-position of the benzene ring. Methyl sinapate is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6] A study measuring its solubility found that ethyl acetate was a better solvent than tert-butanol, tert-pentanol, and n-hexane.[3][7] This further reinforces the expectation of good solubility of this compound in these types of solvents.

Experimental Determination of Solubility: A Standardized Protocol

For precise quantitative data, experimental determination of solubility is essential. The static equilibrium method is a widely accepted and reliable technique.

Static Equilibrium Method Workflow

Diagram of the Static Equilibrium Method for Solubility Determination

Caption: Step-by-step workflow for the static equilibrium method.

Detailed Step-by-Step Protocol

-

Preparation: Add an excess amount of crystalline this compound to a series of sealed glass vials, each containing a precise volume of a different organic solvent.

-

Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 4 hours to allow the excess solid to settle, leaving a clear saturated supernatant.

-

Sampling: Carefully withdraw a known aliquot of the clear supernatant using a pre-warmed or pre-cooled syringe fitted with a filter to prevent the transfer of any solid particles.

-

Analysis:

-

Gravimetric Method: Transfer the collected supernatant to a pre-weighed vial. Evaporate the solvent under reduced pressure or a gentle stream of nitrogen. Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

-

Spectroscopic/Chromatographic Method: Dilute the supernatant with a suitable solvent and analyze its concentration using a validated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) with a pre-established calibration curve.

-

-

Calculation: Calculate the solubility using the following formula for the gravimetric method:

Solubility (g / 100 mL) = (Mass of residue / Volume of supernatant collected) x 100

Summary and Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. While extensive quantitative data is not yet available in the literature, a comprehensive understanding of its solubility can be achieved through the application of fundamental chemical principles and by drawing parallels with structurally similar compounds.

Table 3: Summary of Predicted and Inferred Solubility of this compound

| Solvent | Polarity | Predicted/Inferred Solubility | Rationale |

| n-Hexane, Toluene | Nonpolar | Low | Poor interaction with polar functional groups. |

| Diethyl Ether | Slightly Polar | Moderate | Some interaction with polar groups, but limited by overall nonpolar character. |

| Dichloromethane | Intermediate | High | Good balance of polarity to solvate both polar and nonpolar regions. |

| Ethyl Acetate | Intermediate | High | Favorable interactions with the ester and methoxy groups. Supported by data from related compounds. |

| Acetone | Intermediate | High | The polar carbonyl group can interact well with the solute. Supported by data from related compounds. |

| Methanol, Ethanol | Polar Protic | Moderate to High | Capable of hydrogen bonding, but high polarity may not optimally solvate the entire molecule. Solubility is likely temperature-dependent. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong polar aprotic solvent known for its broad dissolving power. |

References

- BioCrick. (n.d.). Methyl sinapate.

- Panteli, M. A., Saratsioti, M., Stamatis, H., & Voutsas, E. (2010). Solubilities of Cinnamic Acid Esters in Organic Solvents.

- Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 735846, this compound.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 735846, this compound.

- ResearchGate. (n.d.). Solubilities of Cinnamic Acid Esters in Organic Solvents | Request PDF.

- Sciencemadness.org. (2023, January 25). Fischer synthesis of this compound.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Zhang, Y., et al. (2022). Measurement and Analysis of Solvent Behavior and Thermodynamic Properties of 3,4,5-Trimethoxycinnamic Acid in Industrial Common Solvents with Different Temperatures (T = 278.15–323.15 K).

Sources

- 1. This compound | C13H16O5 | CID 735846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. Sciencemadness Discussion Board - Fischer synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. research.cbc.osu.edu [research.cbc.osu.edu]

- 7. This compound, 7560-49-8 [thegoodscentscompany.com]

"Methyl 3,4,5-trimethoxycinnamate" thermal stability and degradation profile

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Methyl 3,4,5-trimethoxycinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of this compound

This compound, an alkyl cinnamate derived from the formal condensation of 3,4,5-trimethoxycinnamic acid's carboxy group with methanol, is a molecule of interest in various scientific domains.[1] Cinnamic acid and its derivatives are known for their diverse biological activities, making them valuable scaffolds in medicinal chemistry and drug development.[2][3] The stability of such compounds under various stress conditions, particularly thermal stress, is a critical parameter that influences their synthesis, purification, storage, and ultimately, their efficacy and safety in pharmaceutical formulations.[4][5]

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of this compound. As direct experimental studies on the thermal degradation of this specific ester are not extensively documented in publicly available literature, this guide will adopt the perspective of a senior application scientist. It will outline the theoretical degradation pathways based on related cinnamic acid derivatives and provide detailed, field-proven experimental protocols for researchers to determine these properties empirically. The focus will be on the causality behind experimental choices and the establishment of self-validating analytical systems.

Part 1: Physicochemical Properties and Synthesis Overview

A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermal stability.

| Property | Value | Source |

| Molecular Formula | C13H16O5 | [1] |

| Molecular Weight | 252.26 g/mol | [1] |

| IUPAC Name | methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | [1] |

| Melting Point | 99 - 100 °C | [1] |

| Appearance | Solid | [1] |

The synthesis of this compound is typically achieved through Fischer esterification of its parent carboxylic acid, 3,4,5-trimethoxycinnamic acid, with methanol in the presence of an acid catalyst.[6] The purity of the final product from such synthesis is crucial for accurate degradation studies, and can be assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[5][7]

Part 2: Assessing Thermal Stability - A Proposed Experimental Workflow

To rigorously characterize the thermal stability of this compound, a multi-faceted approach employing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.

Experimental Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and characterize mass loss as a function of temperature.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass using appropriate standards.

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a ceramic or aluminum TGA pan.

-

Experimental Conditions:

-

Atmosphere: Run the experiment under both an inert atmosphere (e.g., Nitrogen at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., Air at a flow rate of 50 mL/min) to assess the influence of oxygen on degradation.

-

Temperature Program: Equilibrate the sample at 30 °C for 5 minutes, then ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of mass loss against temperature.

-

Determine the onset temperature of degradation (Tonset), defined as the temperature at which significant mass loss begins.

-

Identify the temperatures at which 5% (Td5) and 50% (Td50) mass loss occurs.

-

Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum degradation rates.

-

Causality of Experimental Choices:

-

The use of both inert and oxidative atmospheres allows for the differentiation between purely thermal decomposition and thermo-oxidative degradation.

-

A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time.

Experimental Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, crystallization, and decomposition, and to determine the associated enthalpy changes.

Methodology:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan will be used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in TGA, at a heating rate of 10 °C/min.

-